molecular formula C9H14N2S B8710487 4-(4-Pyridylthio)butanamine CAS No. 88940-39-0

4-(4-Pyridylthio)butanamine

Cat. No.: B8710487
CAS No.: 88940-39-0
M. Wt: 182.29 g/mol
InChI Key: OPLQGEFQOGKXOP-UHFFFAOYSA-N
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Description

4-(4-Pyridylthio)butanamine is a sulfur-containing amine derivative characterized by a butanamine backbone linked to a 4-pyridylthio group. This compound combines the nucleophilic reactivity of the amine group with the electron-rich aromatic pyridylthio moiety, enabling diverse applications in medicinal chemistry and materials science. Structural determination of such compounds often requires advanced techniques like X-ray crystallography due to subtle spectroscopic distinctions between isomers .

Properties

CAS No.

88940-39-0

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

4-pyridin-4-ylsulfanylbutan-1-amine

InChI

InChI=1S/C9H14N2S/c10-5-1-2-8-12-9-3-6-11-7-4-9/h3-4,6-7H,1-2,5,8,10H2

InChI Key

OPLQGEFQOGKXOP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1SCCCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 4-(4-Pyridylthio)butanamine and its analogs:

Compound Substituent/Backbone Key Properties Applications References
This compound 4-Pyridylthio + butanamine Sulfur-linked pyridine; potential metal coordination Hypothesized roles in catalysis, antimicrobial agents
4-(1-Pyrenyl)butanamine 1-Pyrenyl + butanamine Fluorescent pyrene group; primary amine functionality Functionalization of cellulose nanocrystals via reductive amination
4-[4-(2-Methoxyphenyl)piperazin-1-yl]butanamine (6c) Piperazinyl + butanamine Dopamine D2/D3 receptor affinity; lipophilic substituents CNS-targeted ligands for neurological disorders
Triphenylbutanamine (11) Triphenyl + butanamine Improved potency and drug-like properties Kinesin spindle protein (KSP) inhibitors for antitumor therapy
1-(3,4-Methylenedioxyphenyl)-2-butanamine 3,4-Methylenedioxyphenyl + butanamine Structural similarity to MDMA; psychoactive potential Forensic analysis of designer drugs

Key Comparative Insights:

Structural and Functional Diversity: Aromatic Substituents: The pyridylthio group in this compound contrasts with the fluorescent pyrenyl group in 4-(1-Pyrenyl)butanamine. The former’s sulfur atom enables metal coordination (e.g., in copper complexes ), while the latter’s pyrene enables cellulose nanocrystal functionalization via reductive amination . Biological Activity: Piperazinyl butanamines (e.g., compound 6c) exhibit dopamine receptor binding due to their lipophilic aromatic groups, making them CNS drug candidates . In contrast, triphenylbutanamine derivatives (e.g., 11) target KSP for cancer therapy, with enhanced cellular potency and pharmacokinetics .

Synthetic Challenges: Isomer Differentiation: Structural determination of pyridylthio derivatives often requires X-ray crystallography, as NMR and MS may fail to resolve isomers (e.g., dipyrido-1,4-dithiins ). Functional Group Stability: The primary amine in 4-(1-Pyrenyl)butanamine is susceptible to oxidation, necessitating protective strategies during cellulose nanocrystal functionalization .

Analytical Techniques: Spectroscopy: ATR-FTIR distinguishes amine-functionalized compounds (e.g., -NH2 bending at ~1574 cm⁻¹ in 4-(1-Pyrenyl)butanamine ) from non-aminated analogs. Chromatography: LC-MS and reverse-phase HPLC are critical for separating isomers like MDMA and butanamine derivatives in forensic analysis .

Therapeutic vs. Material Applications: Drug Development: Piperazinyl and triphenylbutanamines prioritize bioactivity and metabolic stability , whereas pyridylthio derivatives focus on metal coordination for antimicrobial or catalytic uses . Materials Science: 4-(1-Pyrenyl)butanamine’s fluorescence and amine reactivity make it ideal for nanocellulose modification, enhancing material properties for industrial applications .

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